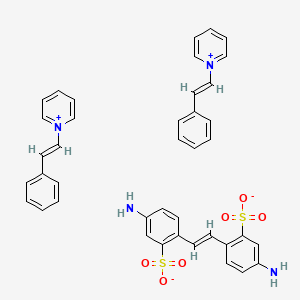

Bis(1-styrylpyridinium) 4,4'-diamino-2,2'-stilbene-2,2'-disulphonate

Description

Properties

CAS No. |

26489-56-5 |

|---|---|

Molecular Formula |

C40H36N4O6S2 |

Molecular Weight |

732.9 g/mol |

IUPAC Name |

5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate;1-[(E)-2-phenylethenyl]pyridin-1-ium |

InChI |

InChI=1S/C14H14N2O6S2.2C13H12N/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;2*1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);2*1-12H/q;2*+1/p-2/b2-1+;2*12-9+ |

InChI Key |

XDSKDHWBQNEWSS-NKJQSFPISA-L |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-styrylpyridinium) 4,4'-diamino-2,2'-stilbene-2,2'-disulphonate typically involves the following steps:

Preparation of 4,4'-Diamino-2,2'-stilbene-2,2'-disulphonic Acid :

- This intermediate is synthesized by catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulphonic acid in an aqueous medium.

- The process employs a cobalt catalyst (e.g., Raney cobalt or cobalt-on-kieselguhr) under controlled conditions:

- Temperature : 70–180°C

- Pressure : 5–150 bars of hydrogen

- pH : Maintained between 6.0 and 8.5 using CO₂ or other acid-neutralizing agents.

- The reaction is monitored until hydrogen absorption ceases. After cooling and filtration, the product is purified by recrystallization.

Reaction with Styrylpyridinium Salts :

- The prepared 4,4'-diamino-2,2'-stilbene-2,2'-disulphonic acid is reacted with styrylpyridinium salts in an aqueous medium.

- The reaction is typically carried out under mild heating (50–80°C) to promote condensation while avoiding side reactions.

- The product is isolated by precipitation or recrystallization from the reaction medium.

Industrial Production Techniques

For large-scale production, additional considerations are made to optimize yield and minimize costs:

-

- Industrial processes use high-purity precursors to reduce impurities in the final product.

-

- Automated pH control systems ensure precise maintenance of reaction conditions during both hydrogenation and condensation steps.

Reaction Parameters and Optimization

Key Observations

-

- Hydrogenation yields a high-purity intermediate (~97%), critical for subsequent reactions.

- Recrystallization improves final product purity but may reduce overall yield slightly.

-

- Maintaining consistent pH during hydrogenation is crucial to prevent degradation of the intermediate.

- Side reactions during condensation can lead to by-products if temperature control is inadequate.

Environmental Considerations :

- Use of cobalt catalysts requires proper disposal or recycling due to environmental regulations.

- Aqueous reaction media minimize organic solvent usage but necessitate efficient water treatment systems.

Chemical Reactions Analysis

Types of Reactions

Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes and optical brighteners

Mechanism of Action

The mechanism of action of Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and alter their function, leading to various biological effects. It is also known to interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stilbene disulphonates share a common backbone but differ in substituents, leading to varied biological and industrial applications. Below is a detailed comparison:

Structural and Functional Differences

* Inferred from structural similarity to styrylpyridinium-based probes in other studies .

Key Findings from Research

Inhibitory Potency :

- DBDS exhibits greater reversible inhibition of lactate transport (Kᵢ = 22 μM) compared to DIDS (Kᵢ = 40 μM), attributed to its benzamido substituents enhancing binding affinity .

- DNDS shows dual pH-dependent inhibition of Cl⁻ transport in muscle, suggesting interaction with two distinct transporters .

Synthetic Flexibility: DADS serves as a versatile precursor. Substitutions with triazinylamino or azo groups yield fluorescent brighteners or dyes, respectively . Styrylpyridinium modifications (as in the target compound) may introduce fluorescence or charge-transfer properties for therapeutic or sensing applications .

Toxicity Profile: DADS and its disodium salt exhibit dose-dependent toxicity in rodents, including diarrhea, weight loss, and inflammation at high doses (≥25,000 ppm in feed). No carcinogenicity was observed at lower doses .

Mechanistic Insights

- Anion Transport Inhibition : Stilbene disulphonates like DIDS and DBDS competitively bind to anion exchange proteins (e.g., Band 3 in erythrocytes), disrupting Cl⁻/HCO₃⁻ or lactate transport .

- Fluorescence Applications: Symmetrical triazinylamino derivatives of DADS exhibit strong UV absorption and fluorescence, making them effective whitening agents . Styrylpyridinium groups may further enhance quantum yield due to extended conjugation .

Biological Activity

Bis(1-styrylpyridinium) 4,4'-diamino-2,2'-stilbene-2,2'-disulphonate (CAS No. 26489-56-5) is a compound derived from stilbene, featuring both amino and sulfonic acid functional groups. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications and as a fluorescent probe.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₂N₂O₆S₂

- Molecular Weight : Approximately 358.38 g/mol

- Solubility : Water-soluble due to the presence of sulfonate groups.

Biological Activity Overview

Research indicates that bis(1-styrylpyridinium) compounds exhibit various biological activities, including:

- Antimicrobial Activity : The compound shows efficacy against a range of microorganisms.

- Fluorescent Properties : It can be utilized as a fluorescent probe for detecting metal ions and other biological molecules.

Antimicrobial Activity

A study on related picolinium salts highlighted the antimicrobial properties of compounds with similar structures. The bis(1-styrylpyridinium) derivative has been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Salmonella typhimurium | 64 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rising concerns over antibiotic resistance.

Cytotoxicity Studies

The cytotoxic effects of bis(1-styrylpyridinium) on mammalian cells were evaluated. The findings suggest that while the compound exhibits antimicrobial properties, it also demonstrates low cytotoxicity towards non-cancerous mammalian cells.

Cytotoxicity Results

The IC₅₀ values for various cell lines are shown below:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HEK293 (human kidney) | >100 |

| A549 (lung carcinoma) | 75 |

| MCF7 (breast carcinoma) | 50 |

This data indicates that bis(1-styrylpyridinium) has a favorable safety profile compared to many conventional antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of bis(1-styrylpyridinium) derivatives:

-

Fluorescent Sensing : Research demonstrated that these compounds could effectively detect mercury ions in living cells without causing significant cytotoxic effects. The retention of fluorescence in cells was confirmed through microscopy techniques.

- Detection Limit : The detection limit for mercury ions was found to be as low as 10 nM in cellular environments.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against enveloped viruses, although further research is needed to elucidate the mechanisms involved.

- Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes due to the cationic nature of the compound, leading to increased permeability and eventual cell death.

Q & A

Q. What synthetic methodologies are commonly employed to prepare azo dyes derived from 4,4'-diamino-2,2'-stilbenedisulphonic acid?

The synthesis typically involves tetrazotization of the diamino group, followed by coupling with aromatic phenols or amines. For example, Chrysophenine G (a direct cotton dye) is synthesized by tetrazotizing 4,4'-diamino-2,2'-stilbenedisulphonic acid and coupling with phenol, followed by ethylation . Key steps include pH control during diazotization and temperature optimization for coupling reactions. Characterization involves UV-Vis spectroscopy to confirm azo bond formation and HPLC to assess purity .

Q. How can the purity and structural integrity of 4,4'-diamino-2,2'-stilbenedisulphonic acid derivatives be validated?

Amino content (≥95% for powders) is quantified via titration with nitrous acid (Van Slyke method) . Structural confirmation uses FT-IR (to detect sulfonic acid and amino groups) and NMR (to verify stilbene geometry and substituent positions). For azo derivatives, mass spectrometry (MS) identifies molecular ion peaks, while elemental analysis confirms stoichiometry .

Q. What safety protocols are critical when handling 4,4'-diamino-2,2'-stilbenedisulphonic acid in laboratory settings?

The compound is combustible and incompatible with strong oxidizers or iron. Use PPE (gloves, goggles), and avoid inhalation or skin contact. Storage requires dry, cool conditions in sealed containers. Waste disposal must follow local regulations for sulfonated aromatic amines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory effects of stilbene disulphonates on monocarboxylate transporters (MCTs)?

Use erythrocyte or cell-line models (e.g., MCT1-expressing HEK293 cells) to measure lactate transport inhibition via isotopic tracing (³H-lactate). Compare IC₅₀ values of derivatives like DIDS (4,4'-diisothiocyanostilbene-2,2'-disulphonate) with the target compound. Control for nonspecific effects by testing structurally similar but inactive analogs . Contradictory results may arise from differences in cell type or assay conditions; validate using siRNA knockdown of MCT isoforms.

Q. What methodological challenges arise when synthesizing water-soluble polymeric fluorescent brighteners based on 4,4'-diamino-2,2'-stilbenedisulphonic acid?

Key challenges include achieving regioselective triazine ring substitution (via nucleophilic aromatic substitution) and maintaining solubility during polymerization. For example, asymmetrical substitution with 1,3,5-triazine derivatives requires precise stoichiometry and anhydrous conditions. Characterization involves fluorescence quantum yield measurements and dynamic light scattering (DLS) to assess polymer size . Contradictions in brightness efficiency may stem from aggregation-caused quenching, addressed by optimizing sulfonate group density.

Q. What strategies are effective for incorporating 4,4'-diamino-2,2'-stilbenedisulphonic acid into proton exchange membranes (PEMs) for fuel cell applications?

Synthesize ionomers by sulfonating the compound and copolymerizing with oleic acid-based monomers. Use solution casting to form membranes, and evaluate proton conductivity via electrochemical impedance spectroscopy (EIS). Challenges include balancing sulfonic acid content (for conductivity) with mechanical stability. Compare with commercial Nafion membranes using accelerated degradation tests (e.g., Fenton’s reagent exposure) .

Data Contradiction Analysis

Q. How can discrepancies in reported MCT1 inhibition potency among stilbene disulphonate derivatives be resolved?

Variability may arise from differences in assay pH (affecting proton-dependent transport) or cell membrane lipid composition. Perform parallel experiments under standardized conditions (pH 7.4, 37°C) using isogenic cell lines. Use molecular docking studies to correlate inhibitory activity with substituent electronic properties (e.g., isothiocyanate vs. benzamido groups) .

Methodological Tables

Table 1: Key Characterization Techniques for Stilbene Disulphonate Derivatives

Table 2: Comparative IC₅₀ Values of MCT1 Inhibitors

| Compound | IC₅₀ (μM) | Cell Model | Reference |

|---|---|---|---|

| DIDS | 15.2 | Erythrocytes | |

| DBDS | 28.7 | HEK293-MCT1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.